

physicochemical properties of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl

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Compound of Interest

Compound Name: 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl

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An In-Depth Technical Guide to the Physicochemical Properties of **4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl**

**Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of **4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl**, a versatile N-heterocyclic ligand. Designed for researchers, materials scientists, and drug development professionals, this document synthesizes structural, thermal, and spectroscopic data with field-proven insights into its application. We delve into the causality behind its properties, offering detailed experimental protocols for characterization and highlighting its pivotal role in the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs) and coordination polymers. The narrative emphasizes the structure-property relationships that are fundamental to its function in catalysis, organic electronics, and medicinal chemistry.

**1. Introduction: The Molecular Architect's Bridge

4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl is a notable organic compound featuring two imidazole rings linked to a central biphenyl core. This structure is not merely a chemical curiosity; it is a meticulously designed molecular bridge. The biphenyl unit provides a rigid, linear scaffold, while the terminal imidazole groups offer versatile nitrogen donor sites for coordination with metal ions.[1] This unique combination of a rigid backbone and functional termini makes it an exemplary building block, or "linker," in supramolecular chemistry and materials science.[2]

Its significance extends into several high-tech fields:

- **Materials Science:** It is a foundational component in the rational design of Metal-Organic Frameworks (MOFs) and coordination polymers, where it dictates the topology and, consequently, the functional properties (e.g., porosity, catalytic activity) of the resulting framework.[\[3\]](#)[\[4\]](#)
- **Organic Electronics:** The compound's conjugated system and thermal stability make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices, where it can facilitate charge transport.[\[5\]](#)
- **Medicinal Chemistry:** The imidazole moiety is a well-known pharmacophore present in many biologically active molecules.[\[6\]](#)[\[7\]](#) The bivalent nature of this compound allows for its exploration as a scaffold to design molecules that can interact with multiple biological targets.[\[5\]](#)

This guide will systematically explore the properties that underpin these applications, providing both the data and the scientific rationale for its utility.

Core Physicochemical & Structural Properties

The functionality of **4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl** originates from its distinct molecular architecture and solid-state characteristics. A summary of its fundamental properties is presented below.

Table 1: Summary of General Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₁₄ N ₄	[5] [8]
Molecular Weight	286.34 g/mol	[5] [8]
CAS Number	855766-92-6	[5] [8]
Appearance	White to off-white crystalline powder	[5]
Melting Point	294 °C	[5]

Crystal and Molecular Structure

In the solid state, the molecule's conformation is key to its role as a ligand. Single-crystal X-ray diffraction studies reveal that the biphenyl core is not perfectly planar, with a dihedral angle between the two phenyl rings. This twist is a critical structural parameter that influences the geometry of the coordination polymers it forms.^{[2][9]} The imidazole rings are also twisted relative to the phenyl rings to which they are attached.^[9]

This semi-rigid, angular disposition, as opposed to a perfectly linear one, allows for the formation of diverse and complex 3D network topologies, which is highly desirable in the design of functional MOFs.^[3]

Caption: Molecular Structure of **4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl**.

Thermal Properties: A Foundation of Stability

The utility of a compound in materials science is often dictated by its thermal stability. A high melting point and resistance to thermal decomposition are critical for applications involving processing at elevated temperatures, such as in OLED fabrication or heterogeneous catalysis.^{[5][10]}

Melting Point

The compound exhibits a high melting point of 294 °C.^[5] This value is indicative of a highly ordered and stable crystal lattice, likely stabilized by intermolecular π - π stacking interactions between the aromatic biphenyl and imidazole rings of adjacent molecules. This inherent stability is a primary requirement for its use in thermally evaporated films for electronic devices.^[11]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is essential to determine the temperature at which the compound begins to decompose. While specific TGA data for this exact molecule is not widely published, analogous aromatic N-heterocyclic compounds are typically stable to over 300 °C. This analysis is crucial for defining the safe operating temperature range for any application.

Protocol: Thermal Stability Assessment via TGA/DSC

This protocol outlines the standard procedure for evaluating the thermal properties of **4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl**.

Objective: To determine the melting point (T_m), decomposition temperature (T_d), and identify any phase transitions.

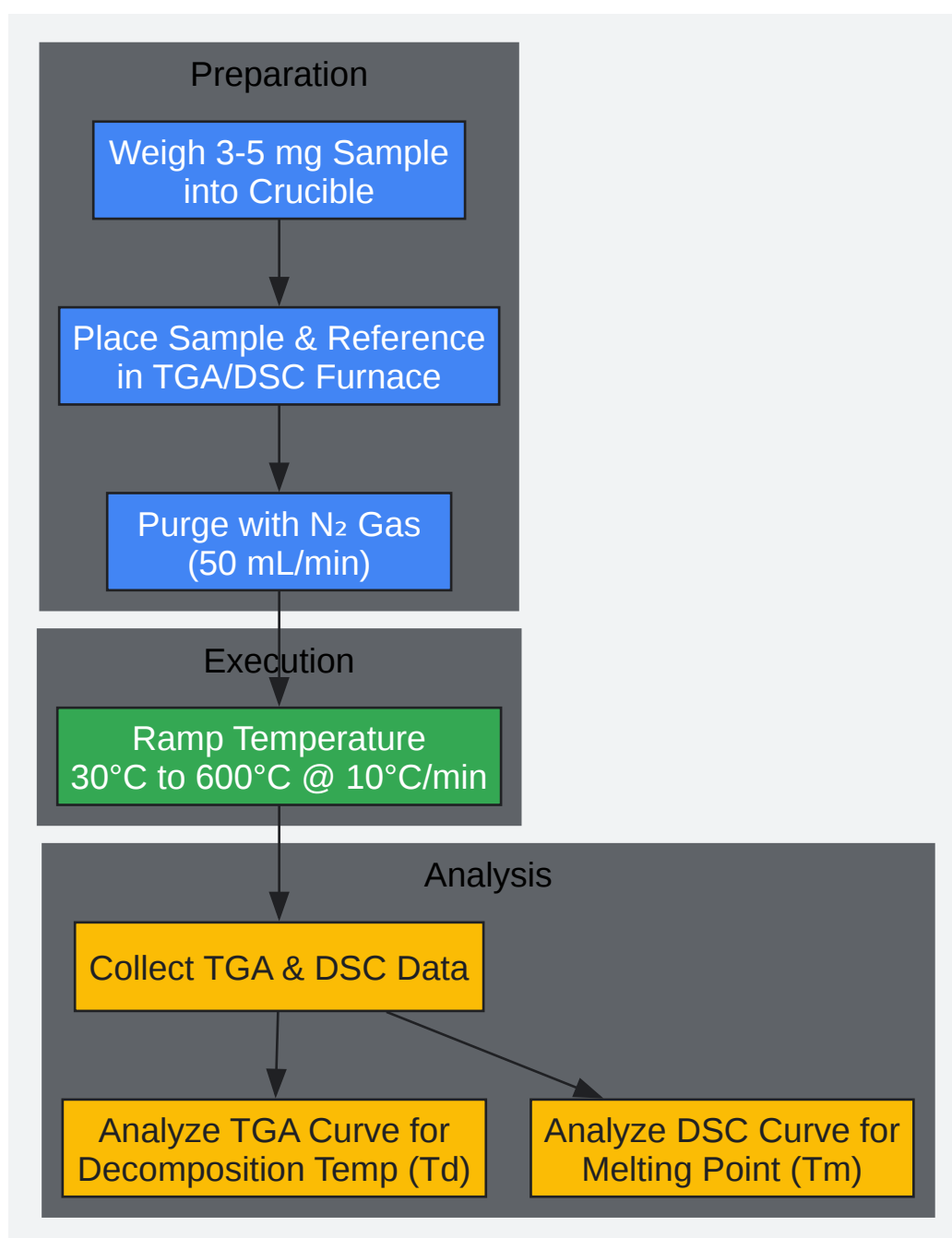
Instrumentation: Simultaneous Thermal Analyzer (TGA/DSC).

Methodology:

- Sample Preparation: Accurately weigh 3-5 mg of the crystalline powder into an alumina or platinum crucible.
- Instrument Setup:
 - Place the sample crucible and an empty reference crucible into the furnace.
 - Purge the furnace with an inert atmosphere (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min. Rationale: An inert atmosphere prevents oxidative degradation, ensuring that the measured weight loss is due to thermal decomposition alone.
- Thermal Program:
 - Equilibrate the sample at 30 °C.
 - Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. Rationale: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.[\[12\]](#)
- Data Analysis:
 - DSC Curve: Identify the sharp endothermic peak corresponding to the melting point (T_m).
 - TGA Curve: Determine the onset temperature of decomposition (T_d), typically defined as the temperature at which 5% weight loss occurs.

Self-Validation/Quality Control:

- Calibrate the instrument using certified standards (e.g., Indium for temperature, Calcium Oxalate for mass loss) prior to the run.
- Run a baseline with empty crucibles to subtract any instrumental drift. The resulting TGA curve should be flat, and the DSC curve should be free of significant thermal events.



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Caption: Experimental Workflow for Thermal Stability Analysis using TGA/DSC.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for structural confirmation and purity assessment. Each technique provides a unique fingerprint of the molecule.

Table 2: Expected Spectroscopic Data

Technique	Region	Expected Peaks / Signals (ppm or cm^{-1})	Rationale
^1H NMR	Aromatic	7.5 - 8.5 ppm	Signals corresponding to protons on the biphenyl and imidazole rings.
^{13}C NMR	Aromatic	115 - 150 ppm	Resonances for the 18 carbon atoms in the distinct chemical environments of the biphenyl and imidazole moieties. [7]
FT-IR	Fingerprint	$\sim 3100\text{ cm}^{-1}$ (C-H stretch, aromatic) $\sim 1600\text{ cm}^{-1}$ (C=C stretch) $\sim 1500\text{ cm}^{-1}$ (C=N stretch)	Characteristic vibrations of the aromatic and heterocyclic ring systems. [7] [13]
UV-Vis	UV	$\sim 250\text{-}300\text{ nm}$	$\pi \rightarrow \pi^*$ transitions associated with the conjugated aromatic system. [14]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of **4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl**.

Instrumentation: 300-500 MHz NMR Spectrometer.

Methodology:

- Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for many aromatic and heterocyclic compounds and its residual peak does not typically interfere with the aromatic region of interest.
- ¹H NMR Acquisition:
 - Acquire a standard proton spectrum.
 - Expected signals will be in the aromatic region (7.5-8.5 ppm). The integration of these signals should correspond to the 14 protons of the molecule.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - The number of distinct signals should correspond to the number of chemically non-equivalent carbon atoms in the molecule's structure.
- Data Processing & Interpretation:
 - Process the spectra (Fourier transform, phase correction, baseline correction).
 - Compare the observed chemical shifts, multiplicities, and integrations with the expected structure to confirm identity. Purity can be estimated by the absence of significant impurity peaks.

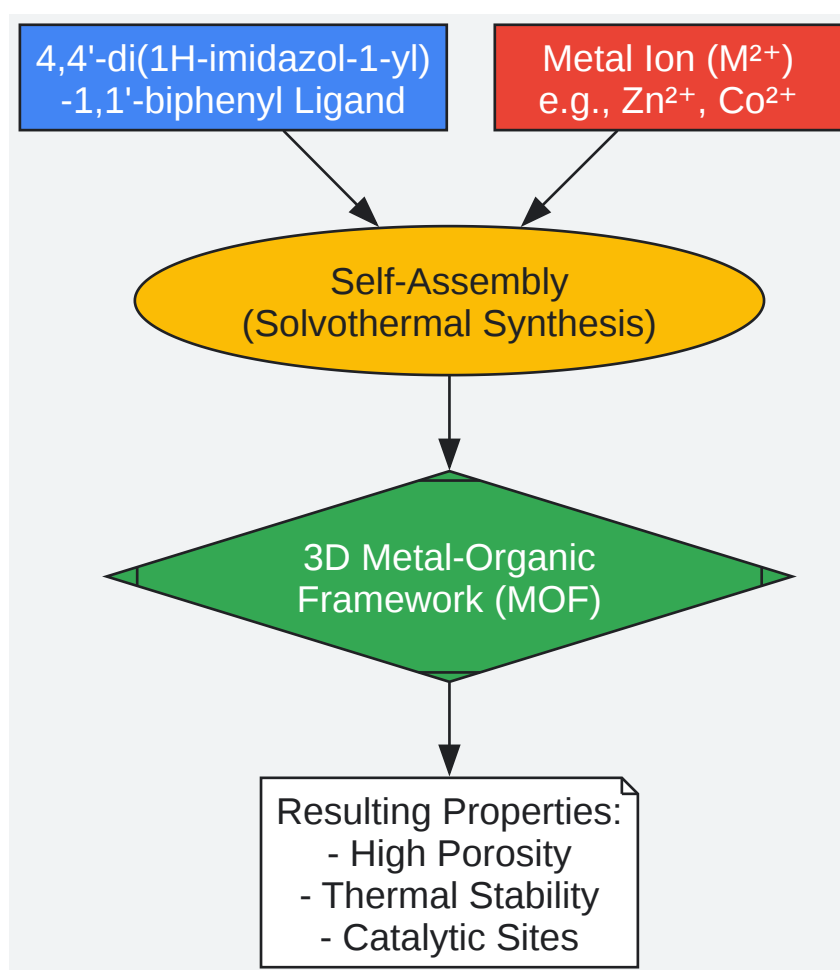
Applications: From Properties to Performance

The physicochemical properties detailed above directly translate into the compound's performance in various applications.

Ligand for MOFs and Coordination Polymers

The compound's primary application is as a ditopic N-donor ligand.[1] Its length, rigidity, and the specific angular orientation of its imidazole groups are critical design elements that control the structure and porosity of the resulting frameworks.[2][3]

- Expertise & Experience: The choice of this ligand over a more flexible one (e.g., one with an aliphatic chain instead of a biphenyl core) is a deliberate design choice to create robust, porous materials with high internal surface areas, which are essential for applications like gas storage and catalysis.[4] The imidazole groups provide strong coordination to a variety of metal centers (e.g., Zn^{2+} , Co^{2+} , Cd^{2+}), leading to thermally stable frameworks.[15][16]



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Caption: Logical relationship showing the ligand's role in MOF synthesis.

Organic Electronics and Catalysis

The conjugated π -system spanning the entire molecule is responsible for its electronic properties, making it suitable for charge-transporting layers in OLEDs.[5] Its thermal stability ensures it can withstand the vacuum deposition processes used in device fabrication.[10] In catalysis, it can act as a bidentate ligand to stabilize metal catalysts, enhancing their activity and selectivity in reactions like cross-coupling.[5]

Conclusion

4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl is a testament to the power of rational molecular design. Its robust physicochemical properties—high thermal stability, a well-defined semi-rigid structure, and versatile coordination capability—make it an invaluable component in the toolkit of modern chemists and material scientists. From creating highly porous MOFs for environmental applications to enabling the next generation of organic electronics, its utility is a direct consequence of the fundamental characteristics explored in this guide. Further research into functionalizing its biphenyl core or imidazole rings promises to unlock even more sophisticated applications in the future.

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